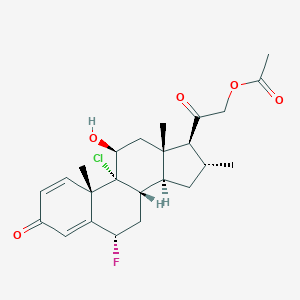

醋酸氯倍他索

描述

Clinical Utility and Efficacy

Clocortolone pivalate is a mid-strength topical glucocorticoid used in the treatment of corticosteroid-responsive skin disorders. Clinical trials have demonstrated its effectiveness, particularly in conditions such as atopic dermatitis and eczemas. It has been shown to have an early onset of action and a good safety profile, with little systemic absorption and no adrenal suppression . In a paired comparison clinical trial involving 100 patients with eczema/atopic dermatitis, clocortolone pivalate 0.1% cream was found to be significantly more effective than a placebo, with no adverse reactions reported .

Molecular Structure and Formulation Characteristics

The molecular structure of clocortolone pivalate is uniquely designed to provide high lipid solubility, which enhances its potency without increasing the potential for adverse effects. This high lipophilicity allows for augmented penetration through the stratum corneum, leading to higher epidermal concentrations . The emollient cream formulation of clocortolone pivalate is approved by the FDA and has been shown to be effective and well-tolerated in both adults and children, including for facial involvement .

Pharmacokinetics and Skin Penetration

Human pharmacokinetic studies have investigated the penetration kinetics of clocortolone pivalate into the skin. The steroid was found to penetrate up to the 12th-14th layers of the stratum corneum, creating a depot from which minimal or no systemic permeation occurs, as evidenced by the absence of detectable levels in serum or urine .

Comparison with Other Steroids and Transition to Generic

Clocortolone pivalate has been compared with other corticosteroids and treatments for steroid-responsive dermatoses. The transition from brand to generic formulations has been discussed, emphasizing the importance of maintaining the formulation and therapeutic profiles of the original product. An authorized generic formulation identical to the original brand has been established .

Synthesis and Chemical Reactions

The synthesis of cortolone 3-glucuronides, related to clocortolone, involves the reduction of carbonyl groups and the introduction of glucuronyl residues. The key intermediates in this synthesis are cortol 20, 21-diacetates and cortolone 20, 21-diacetates, which are modified through various chemical reactions, including the Koenigs-Knorr reaction .

科学研究应用

醋酸氯倍他索:对科学研究应用的全面分析

皮肤病 异位性皮炎治疗: 醋酸氯倍他索通常用作异位性皮炎的局部治疗,由于其中等强度的皮质类固醇特性,它可以缓解炎症和瘙痒 .

白癜风管理: 它已被证明可有效治疗白癜风,白癜风是一种以皮肤部分色素脱失为特征的疾病 .

面部皮肤病: 研究发现醋酸氯倍他索对治疗面部脂溢性皮炎、异位性皮炎和银屑病是安全有效的 .

药理学 亲脂性和效力: 醋酸氯倍他索的独特化学结构提高了其脂溶性,从而增强了其效力和作用持续时间 .

内分泌学 皮质类固醇分类: 氯倍他索被归类为中上效力的皮质类固醇,在安全性与疗效之间取得平衡,适用于各种疾病 .

生物化学 类固醇类似物: 作为内源性皮质类固醇的合成类似物,醋酸氯倍他索在体内调节功能研究中发挥作用 .

作用机制

Target of Action

Clocortolone acetate is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors located in almost all cells within the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .

Mode of Action

Corticosteroids like clocortolone acetate exert their effects by binding to the glucocorticoid receptors . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes . The precise mechanism of the anti-inflammatory activity of topical steroids like clocortolone acetate is uncertain. Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .

Biochemical Pathways

The biochemical pathways affected by clocortolone acetate primarily involve the arachidonic acid pathway . By inducing lipocortins, clocortolone acetate inhibits the release of arachidonic acid, a common precursor to inflammatory mediators like prostaglandins and leukotrienes . This inhibition disrupts the synthesis of these mediators, thereby reducing inflammation .

Pharmacokinetics

Like other topical corticosteroids, once clocortolone acetate is absorbed through the skin, it is handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Result of Action

The result of clocortolone acetate’s action is the reduction of inflammation and itching, which are common symptoms of steroid-responsive dermatoses of the scalp . By inhibiting the synthesis of inflammatory mediators, clocortolone acetate alleviates these symptoms, providing relief to the affected individuals .

Action Environment

The action of clocortolone acetate can be influenced by various environmental factors. For instance, the presence of occlusive dressings can enhance the absorption of topical corticosteroids, potentially leading to increased systemic exposure . . Additionally, the formulation of clocortolone acetate (e.g., cream, ointment) can also affect its action. For example, clocortolone pivalate 0.1% is formulated in a cream that contains white petrolatum (occlusive), mineral oil (humectant), and stearyl alcohol (long-chain fatty alcohol emollient), which assist in stratum corneum permeability barrier integrity .

安全和危害

Clocortolone is a moderate potency topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . It is also noted that steroid medicines can increase the glucose (sugar) levels in your blood or urine .

属性

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPLCFGLEYFDCN-CDACMRRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4258-85-9 | |

| Record name | (6α,11β,16α)-21-(Acetyloxy)-9-chloro-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4258-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004258859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOCORTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85061HTR8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

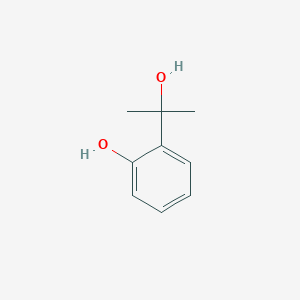

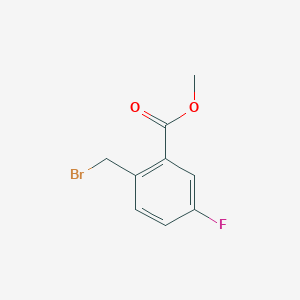

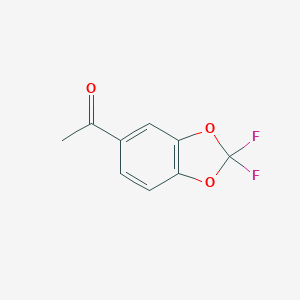

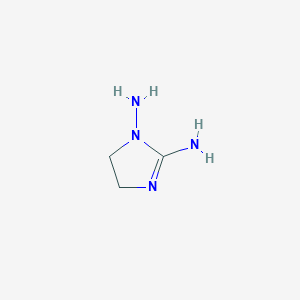

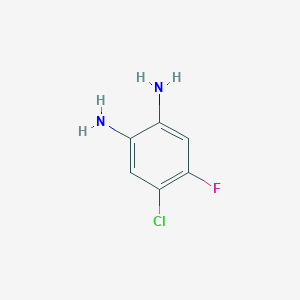

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)